molecular formula C12H14O3 B12633592 (5S)-5-(3-Methoxyphenyl)-5-methyloxolan-2-one CAS No. 918831-62-6

(5S)-5-(3-Methoxyphenyl)-5-methyloxolan-2-one

Cat. No.: B12633592
CAS No.: 918831-62-6
M. Wt: 206.24 g/mol
InChI Key: FJYICWLEFCBPDZ-LBPRGKRZSA-N
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Description

(5S)-5-(3-Methoxyphenyl)-5-methyloxolan-2-one is a chemical compound characterized by its unique structure, which includes a methoxyphenyl group and a methyloxolanone ring

Properties

CAS No.

918831-62-6

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(5S)-5-(3-methoxyphenyl)-5-methyloxolan-2-one

InChI

InChI=1S/C12H14O3/c1-12(7-6-11(13)15-12)9-4-3-5-10(8-9)14-2/h3-5,8H,6-7H2,1-2H3/t12-/m0/s1

InChI Key

FJYICWLEFCBPDZ-LBPRGKRZSA-N

Isomeric SMILES

C[C@]1(CCC(=O)O1)C2=CC(=CC=C2)OC

Canonical SMILES

CC1(CCC(=O)O1)C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(3-Methoxyphenyl)-5-methyloxolan-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing a methoxyphenyl group and a suitable leaving group. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(3-Methoxyphenyl)-5-methyloxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(5S)-5-(3-Methoxyphenyl)-5-methyloxolan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (5S)-5-(3-Methoxyphenyl)-5-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid: This compound shares a similar methoxyphenyl group but differs in its overall structure and properties.

    (5S)-3-[(13S)-8,13-Dihydroxy-14-(2-{[(2S)-2-hydroxy-5-(4…: Another compound with a similar backbone but different functional groups.

Uniqueness

(5S)-5-(3-Methoxyphenyl)-5-methyloxolan-2-one is unique due to its specific combination of a methoxyphenyl group and a methyloxolanone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

(5S)-5-(3-Methoxyphenyl)-5-methyloxolan-2-one, a compound with potential therapeutic applications, has garnered interest in the scientific community due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a methoxyphenyl group and a methyloxolan moiety, which contribute to its unique biological properties. The compound's molecular formula is C12H14O3C_{12}H_{14}O_3, and it possesses a molecular weight of approximately 218.24 g/mol.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting key pro-inflammatory cytokines such as IL-6 and TNF-α. This action suggests potential applications in treating inflammatory conditions.

Anticancer Properties

Studies have indicated that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of NF-κB Pathway : The compound may inhibit the NF-κB signaling pathway, leading to reduced expression of inflammatory mediators.
  • Modulation of Apoptotic Pathways : It influences apoptotic pathways by activating caspases and promoting mitochondrial dysfunction in cancer cells.

Case Studies

  • Antioxidant Efficacy : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results showed a significant reduction in free radical levels compared to control groups, indicating strong antioxidant potential.
  • Anti-inflammatory Study : In an animal model of inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers, supporting its use in inflammatory disease management.
  • Cancer Cell Line Research : In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis rates.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference Source
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of IL-6 and TNF-α
AnticancerInduction of apoptosis via caspase activation

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